

# A Technical Guide to N-Acetyl-D-[2-<sup>13</sup>C]neuraminic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N-Acetylneuraminic acid-13C-2

Cat. No.: B12392530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid is a stable isotope-labeled form of N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family. As terminal residues of glycoconjugates on cell surfaces, sialic acids play critical roles in a myriad of biological processes, including cell-cell recognition, cell adhesion, and pathogen binding. The incorporation of a <sup>13</sup>C label at the anomeric C-2 position provides a powerful and non-radioactive probe for detailed molecular studies. This technical guide provides an in-depth overview of N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid, its properties, relevant experimental protocols, and its application in research. The CAS number for the unlabeled form of N-acetylneuraminic acid is 131-48-6. It is important to note that this CAS number is often used in commercial listings for various isotopically labeled forms of the molecule.

## Physicochemical Properties and Quantitative Data

N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid exists in aqueous solution as an equilibrium mixture of several forms: the α- and β-pyranose anomers, as well as acyclic keto, keto hydrate, and enol forms. The precise distribution of these forms is pH-dependent. The <sup>13</sup>C label at the C-2 position allows for the direct quantification of these species using <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectroscopy.<sup>[1]</sup>

**Table 1: Equilibrium Composition of N-Acetyl-D-[2-<sup>13</sup>C]neuraminic Acid in Aqueous Solution Determined by <sup>13</sup>C NMR Spectroscopy[1]**

Form	Relative Abundance at pH 2.0 (%)	Relative Abundance at pH 8.0 (%)	<sup>13</sup> C Chemical Shift (ppm) of C-2
β-Pyranose	91.2	92.1	~96.0
α-Pyranose	5.8	7.5	~96.5
Keto Hydrate	1.9	Not Reported	~94.0
Keto	0.7	0.4	~198.0
Enol	0.5	Not Detected (> pH 6.0)	~143.0

## Experimental Protocols

### <sup>13</sup>C NMR Spectroscopy for Quantification of Anomeric and Acyclic Forms

This protocol is adapted from the methodology described by Klepach et al. (2008).[1]

Objective: To quantify the relative concentrations of the different forms of N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid in an aqueous solution.

Materials:

- N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid
- Deionized water (H<sub>2</sub>O)
- Deuterium oxide (D<sub>2</sub>O)
- NMR tubes (3-mm)
- NMR spectrometer

#### Procedure:

- **Sample Preparation:** Prepare a ~0.1 M solution of N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid in a 95:5 (v/v) mixture of H<sub>2</sub>O and D<sub>2</sub>O. The D<sub>2</sub>O provides a lock signal for the NMR spectrometer.
- **pH Adjustment:** Adjust the pH of the solution to the desired value (e.g., pH 2.0 or pH 8.0) using dilute HCl or NaOH.
- **NMR Data Acquisition:**
  - Transfer approximately 300 µL of the prepared solution into a 3-mm NMR tube.
  - Acquire <sup>13</sup>C{<sup>1</sup>H} NMR spectra at 25 °C.
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the low-abundance acyclic forms.
- **Data Analysis:**
  - Identify the signals corresponding to the C-2 carbon of the α-pyranose, β-pyranose, keto, keto hydrate, and enol forms based on their characteristic chemical shifts (see Table 1).
  - Integrate the signals to determine the relative abundance of each form.

## Enzymatic Synthesis of N-Acetyl-D-[2-<sup>13</sup>C]neuraminic Acid

While a specific, detailed protocol for the enzymatic synthesis of the 2-<sup>13</sup>C labeled variant is not readily available in the public domain, a general and adaptable two-step enzymatic approach can be employed using a <sup>13</sup>C-labeled precursor.<sup>[2][3]</sup>

**Objective:** To synthesize N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid from N-acetyl-D-mannosamine and [2-<sup>13</sup>C]pyruvate.

#### Enzymes:

- N-acetylneuraminate lyase (NAL)

**Materials:**

- N-acetyl-D-mannosamine (ManNAc)
- Sodium [2-<sup>13</sup>C]pyruvate
- Tris-HCl buffer
- Purified NAL enzyme

**Procedure:**

- **Reaction Setup:** In a suitable reaction vessel, dissolve N-acetyl-D-mannosamine and a molar excess of sodium [2-<sup>13</sup>C]pyruvate in Tris-HCl buffer (e.g., 100 mM, pH 7.5).
- **Enzymatic Reaction:** Add a catalytic amount of NAL to the reaction mixture. Incubate the reaction at 37°C with gentle agitation. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Reaction Termination and Purification:** Once the reaction has reached completion, terminate it by heat inactivation of the enzyme (e.g., boiling for 5 minutes). The product can be purified from the reaction mixture using anion-exchange chromatography.

## Metabolic Labeling and Mass Spectrometry Analysis (General Protocol)

A specific protocol for metabolic labeling with N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid is not widely published. However, a general protocol for metabolic labeling of sialic acids can be adapted.<sup>[4]</sup>

**Objective:** To incorporate N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid into cellular glycoconjugates for analysis by mass spectrometry.

**Materials:**

- Cell line of interest
- Cell culture medium

- N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid
- Cell lysis buffer
- Protease inhibitors
- Enzymes for glycan release (e.g., PNGase F for N-glycans)
- Materials for glycan purification (e.g., solid-phase extraction cartridges)
- Mass spectrometer (e.g., MALDI-TOF or ESI-LC/MS)

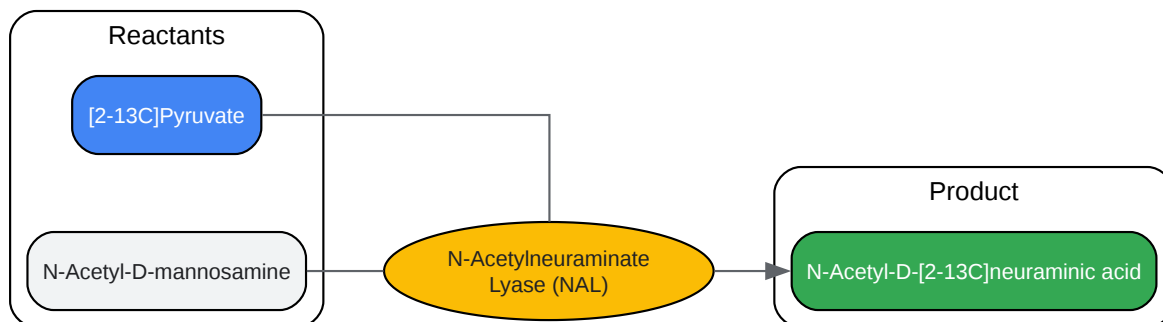
#### Procedure:

- **Cell Culture and Labeling:** Culture the cells in a medium supplemented with N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid for a specified period to allow for its incorporation into newly synthesized glycans.
- **Cell Lysis:** Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
- **Protein Isolation and Glycan Release:** Isolate the glycoproteins of interest. Release the N-glycans by enzymatic digestion with PNGase F.
- **Glycan Purification:** Purify the released glycans from peptides and other cellular components using solid-phase extraction.
- **Mass Spectrometry Analysis:** Analyze the purified glycans by mass spectrometry to identify the incorporation of the <sup>13</sup>C label. The mass shift corresponding to the <sup>13</sup>C incorporation will be observed in the mass spectra of the sialylated glycans.

## Visualizations

### Biosynthesis of N-Acetyl-D-[2-<sup>13</sup>C]neuraminic Acid

The following diagram illustrates the enzymatic synthesis of N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid from N-acetyl-D-mannosamine and [2-<sup>13</sup>C]pyruvate, catalyzed by N-acetylneuraminate lyase.

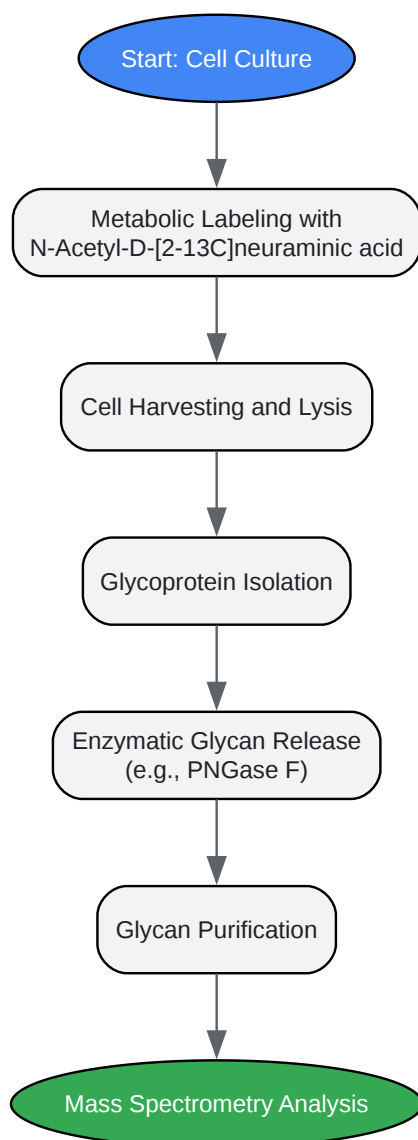


[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis of labeled Neu5Ac.

## Metabolic Labeling Workflow

This diagram outlines the general workflow for metabolic labeling of cellular glycoconjugates with N-Acetyl-D-[2-<sup>13</sup>C]neuraminic acid and subsequent analysis.

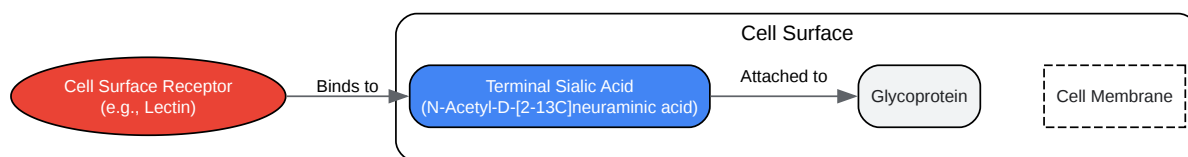


[Click to download full resolution via product page](#)

Caption: Metabolic labeling and analysis workflow.

## Role in Cell Surface Recognition

The terminal position of sialic acids on cell surface glycans is crucial for molecular recognition events. The diagram below illustrates this fundamental principle.



[Click to download full resolution via product page](#)

Caption: Sialic acid in cell surface recognition.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [www3.nd.edu](http://www3.nd.edu) [[www3.nd.edu](http://www3.nd.edu)]
- 2. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [[frontiersin.org](http://frontiersin.org)]
- 3. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 4. Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [A Technical Guide to N-Acetyl-D-[2-<sup>13</sup>C]neuraminic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12392530#n-acetylneuraminic-acid-13c-2-cas-number>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)